1-(3-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of piperidinecarboxamide compounds, which have been shown to exhibit a wide range of biological activities.
Scientific Research Applications
1-(3-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease. Studies have shown that 1-(3-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has neuroprotective effects, which may help to prevent or slow the progression of neurodegenerative diseases. 1-(3-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of dopamine receptors in the brain. Dopamine is a neurotransmitter that plays a key role in the regulation of movement, mood, and motivation. 1-(3-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been shown to increase dopamine release in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(3-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine receptors, the inhibition of inflammation, and the reduction of oxidative stress. These effects may contribute to the therapeutic potential of 1-(3-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide in the treatment of neurological disorders and other conditions.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(3-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide for lab experiments is its high purity and yield, which make it suitable for use in a wide range of studies. However, one limitation of 1-(3-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide is its relatively low solubility in water, which may limit its use in certain types of experiments.
Future Directions
There are several future directions for research on 1-(3-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide, including the investigation of its potential therapeutic applications in the treatment of neurological disorders, pain, and inflammation. Further studies are also needed to elucidate the mechanism of action of 1-(3-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide and to optimize its synthesis and formulation for use in clinical trials. Additionally, the potential side effects of 1-(3-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide should be carefully studied to ensure its safety for human use.
Synthesis Methods
The synthesis of 1-(3-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide involves several steps, including the reaction of 3-methoxybenzaldehyde with 1,4-dibromobutane to form 1-(3-methoxybenzyl)-4-bromobutane. This intermediate is then reacted with 4-(3-pyridinyloxy)aniline to form the final product, 1-(3-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide. The synthesis of 1-(3-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-30-23-5-2-4-19(16-23)18-28-14-11-20(12-15-28)25(29)27-21-7-9-22(10-8-21)31-24-6-3-13-26-17-24/h2-10,13,16-17,20H,11-12,14-15,18H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTAEAJMPNKPHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.